molecular formula C8H16S B8702749 3-Butylthiolane CAS No. 1551-24-2

3-Butylthiolane

Cat. No. B8702749
CAS RN: 1551-24-2
M. Wt: 144.28 g/mol
InChI Key: WEWIGXOEGOJCIE-UHFFFAOYSA-N
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Patent
US04482568

Procedure details

Sodium metaperiodate (4.1 g, 0.019 mole) was dissolved in 40 ml of water and cooled in an ice bath. 3-Butyltetramethylene sulfide (2.62 g, 0.018 mole) was added and the reaction mixture was stirred at 0° overnight. The NaIO3 which precipitated during the reaction was removed by filtration, and the filtrate was extracted with two 40-ml portions of chloroform. The extract was dried over anhydrous MgSO4, and the solvent was removed under reduced pressure. Vacuum distillation yielded 1.8 g (62%) of 3-butyltetramethylene sulfoxide: b.p. 95° C. C/0.52 mm. Anal. Calcd. for C8H16SO; C, 59.95, H, 10.06; S, 20.00. Found: C, 59.78; H, 10.05, S, 1972%. The NMR spectrum is consistent with the structure for 3-butyltetramethylene sulfoxide.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=[O:2].[Na+].[CH2:7]([CH:11]1[CH2:15][S:14][CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10]>O>[CH2:7]([CH:11]1[CH2:15][S:14](=[O:2])[CH2:13][CH2:12]1)[CH2:8][CH2:9][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.62 g
Type
reactant
Smiles
C(CCC)C1CCSC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The NaIO3 which precipitated during the reaction
CUSTOM
Type
CUSTOM
Details
was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with two 40-ml portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C1CCS(=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.